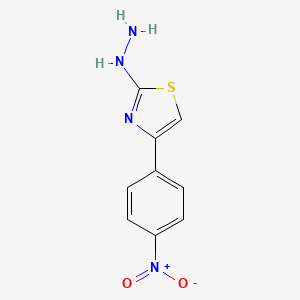

2-Hydrazino-4-(4-nitrophenyl)thiazole

描述

2-Hydrazino-4-(4-nitrophenyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the hydrazino and nitrophenyl groups in the molecule enhances its reactivity and potential for various chemical transformations.

准备方法

The synthesis of 2-Hydrazino-4-(4-nitrophenyl)thiazole typically involves the reaction of 4-nitrophenylthiosemicarbazide with α-haloketones under basic conditions . The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

化学反应分析

Condensation Reactions with Carbonyl Compounds

The hydrazino group undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is facilitated under acidic or solvent-free conditions, yielding derivatives with enhanced biological and material properties.

Key Findings:

-

Reaction with Aromatic Aldehydes :

In solvent-free conditions, 2-hydrazino-4-(4-nitrophenyl)thiazole reacts with substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde) to form hydrazones in moderate-to-high yields (30–72%) .

Example :

| Carbonyl Compound | Yield (Acid-Catalyzed) | Yield (Solvent-Free) | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | 72% | 57% | |

| 3,5-Dichlorobenzaldehyde | 68% | 33% | |

| 4-Methoxybenzaldehyde | – | 30% |

Cyclization Reactions for Heterocyclic Systems

The hydrazino group participates in Hantzsch condensation with α-haloketones to form fused thiazole derivatives, such as thiazolo[2,3-c] triazoles.

Key Findings:

-

Synthesis of Thiazolo-Triazoles :

Reaction with α-bromoacetophenone derivatives under alkaline conditions yields bicyclic systems .

Example :

Nucleophilic Substitution Reactions

The hydrazino group acts as a nucleophile, reacting with electrophilic agents like α-haloketones or acyl chlorides.

Key Findings:

-

Reaction with α-Haloketones :

Forms 2-acylhydrazino-thiazoles, which are precursors for bioactive compounds .

Example : -

Reaction with Acyl Chlorides :

Produces 2-acylated derivatives, enhancing lipophilicity for drug design .

Coordination Chemistry with Metal Ions

The hydrazino and thiazole nitrogen atoms serve as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Key Findings:

-

Cu(II) Complexes : Exhibit enhanced antifungal activity compared to the parent compound .

-

Fe(III) Complexes : Used in materials science for redox-active frameworks.

Reduction of the Nitro Group

The 4-nitrophenyl group can be reduced to an aminophenyl group, altering electronic properties and reactivity.

Key Findings:

Diazotization and Coupling Reactions

The hydrazino group undergoes diazotization in acidic media, forming diazonium salts that couple with phenols or amines.

Key Findings:

科学研究应用

Pharmaceutical Applications

1.1 Antifungal Activity

Research indicates that derivatives of 2-hydrazino-4-(4-nitrophenyl)thiazole exhibit potent antifungal properties, particularly against Candida species. A study synthesized novel thiazole derivatives, revealing that compounds with the hydrazine substituent at the C2 position demonstrated improved anti-Candida activity compared to their counterparts lacking this feature. For instance, compounds 7a and 7e showed minimum inhibitory concentrations (MIC) of 7.81 μg/mL and 3.9 μg/mL, respectively, outperforming fluconazole (15.62 μg/mL) as a reference drug .

1.2 Antibacterial Properties

The compound also exhibits antibacterial properties, making it a candidate for developing new antibiotics. Its interaction with various biological targets has been studied extensively, showing efficacy against a range of bacterial strains.

1.3 Antioxidant Activity

In addition to its antifungal and antibacterial capabilities, this compound derivatives have been evaluated for their antioxidant activities. These compounds have shown potential in inhibiting human monoamine oxidase (hMAO) isoforms, which is crucial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . The structure-activity relationship (SAR) studies suggest that the nitro group at the para position enhances the inhibitory effects on hMAO-B, making these derivatives promising candidates for multi-target therapies .

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with target enzymes such as lanosterol C14α-demethylase in fungi. The presence of the hydrazone bridge in certain derivatives improves their binding affinity to these targets, enhancing their biological activity .

2.2 Toxicological Assessments

A tiered testing approach has been employed to evaluate the toxicity of this compound and its derivatives. This method prioritizes compounds based on their mitochondrial toxicity profiles, allowing researchers to identify potential toxicants while minimizing animal testing .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydrazino-4-(4-aminophenyl)thiazole | Amino group instead of nitro | Enhanced reducing properties |

| 2-Hydrazinothiazoles | Varying substituents on the thiazole ring | Diverse biological activities |

| Thiosemicarbazides | Contains a thiosemicarbazide moiety | Stronger antifungal activity |

These compounds illustrate the diversity within thiazole derivatives while highlighting the unique combination of hydrazine and nitro functionalities in this compound, contributing to its distinct biological profile.

作用机制

The mechanism of action of 2-Hydrazino-4-(4-nitrophenyl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. It may also induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell death .

相似化合物的比较

2-Hydrazino-4-(4-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:

2-Hydrazino-4-phenylthiazole: Similar structure but with a phenyl group instead of a nitrophenyl group.

2-Hydrazino-4-(5-nitro-2-furyl)thiazole: Contains a nitrofuran group, which may confer different biological activities.

2-Amino-4-(4-nitrophenyl)thiazole: Similar structure but with an amino group instead of a hydrazino group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological properties.

生物活性

2-Hydrazino-4-(4-nitrophenyl)thiazole is a heterocyclic compound notable for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a structure that incorporates both nitrogen and sulfur atoms within a thiazole ring. The compound's unique configuration contributes to its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N4O2S |

| IUPAC Name | [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |

| InChI Key | ZOJPXCPZDSRIKP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)NN)N+[O-] |

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity by binding to active sites or interacting with essential cofactors. This compound may induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell death.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound and its derivatives. For instance, compounds derived from this thiazole exhibited significant inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of the standard antifungal drug fluconazole:

| Compound | MIC (μg/mL) | Reference Drug (Fluconazole) MIC (μg/mL) |

|---|---|---|

| 7a | 7.81 | 15.62 |

| 7e | 3.90 | 15.62 |

The presence of the hydrazine substituent at the C2 position enhances the lipophilicity of these compounds, improving their ability to penetrate fungal cell membranes .

Anticancer Properties

In addition to antifungal effects, this compound has been investigated for its anticancer properties. Studies indicate that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, some derivatives have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin .

Case Studies

- Antifungal Testing : A study synthesized novel thiazole derivatives and tested them against Candida species. The most promising compounds demonstrated potent antifungal activity, supporting their potential as therapeutic agents against fungal infections .

- Anticancer Activity : Research on thiazole derivatives revealed their interaction with cancer cell lines, showing significant inhibition of cell proliferation. The structure-activity relationship (SAR) analysis indicated that specific functional groups are crucial for enhancing anticancer efficacy .

常见问题

Q. Basic: What are the key considerations for designing a high-yield synthesis protocol for 2-Hydrazino-4-(4-nitrophenyl)thiazole?

Methodological Answer:

Synthesis optimization requires careful selection of solvents, reaction time, and purification methods. For example, refluxing hydrazide intermediates in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours) improves cyclization efficiency, as demonstrated in thiazole derivative syntheses with yields up to 85% . Additionally, controlled cooling and crystallization in water-ethanol mixtures enhance purity, while avoiding side reactions. For advanced protocols, coupling with hydrazonoyl chlorides in ethanol with triethylamine catalysis (6 hours at room temperature) offers a viable route for functionalized derivatives .

Q. Basic: What are the best practices for purity analysis and validation in synthesized batches?

Methodological Answer:

Cross-validate purity using complementary techniques:

- IR Spectroscopy : Identify characteristic C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to confirm functional groups .

- ¹H NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm) and thiazole-specific signals (e.g., CH3-C=N at δ 2.5–3.0 ppm) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to detect impurities .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Address discrepancies through:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out isomeric byproducts .

- X-ray Crystallography : Resolve ambiguous NOE correlations or tautomeric forms, as applied in triazino-benzimidazole structural studies .

Q. Advanced: What methodological approaches are recommended for establishing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl ring to assess electronic effects .

- Biological Assays : Test antifungal activity against Candida spp. using microdilution methods (MIC values) and compare to reference drugs like fluconazole .

- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450) .

Q. Advanced: What experimental strategies are effective in studying reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Track deuterium substitution in hydrazine intermediates to identify rate-determining steps .

- Trapping Reactive Intermediates : Use quenching agents (e.g., TEMPO) to isolate thioamide or nitrile intermediates during cyclization .

- DFT Calculations : Model transition states for key steps like thiazole ring formation or nitro-group reduction .

Q. Advanced: How should researchers design experiments to investigate substituent effects on pharmacological properties?

Methodological Answer:

- Fragment-Based Design : Incorporate bioisosteres (e.g., replacing nitro with cyano groups) to modulate solubility and target affinity .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .

- In Vivo Efficacy Models : Use murine candidiasis models for antifungal derivatives, monitoring colony-forming units (CFUs) in target tissues .

Q. Advanced: What computational methods are suitable for predicting biological interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study ligand-receptor binding stability over 100-ns trajectories (e.g., with fungal lanosterol demethylase) .

- QSAR Modeling : Corrogate substituent hydrophobicity (logP) with antifungal activity using partial least squares regression .

- ADMET Prediction : Use tools like SwissADME to optimize derivatives for blood-brain barrier penetration or reduced hepatotoxicity .

Q. Basic/Advanced: How can solvent systems and catalysts be optimized in multi-step synthesis pathways?

Methodological Answer:

- Solvent Screening : Compare DMSO (high polarity, 65% yield) vs. ethanol (moderate polarity, 70–80% yield) for cyclization efficiency .

- Catalyst Selection : Triethylamine in ethanol enhances nucleophilic substitution in hydrazonoyl chloride reactions, reducing reaction time to 6 hours .

Q. Advanced: What are the methodological challenges in scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

- Heat Transfer Management : Optimize reflux conditions for larger volumes to prevent exothermic runaway reactions .

- Purification Scaling : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .

- Byproduct Mitigation : Implement inline IR monitoring to detect and control unwanted dimerization or oxidation .

Q. Advanced: How to validate novel synthetic routes against existing literature protocols?

Methodological Answer:

- Comparative Yield Analysis : Benchmark new methods against established reflux-DMSO (65–85% yield) or ethanol-triethylamine (70–90% yield) routes .

- Green Chemistry Metrics : Calculate E-factors (waste/solvent ratios) to evaluate sustainability improvements .

属性

IUPAC Name |

[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-12-9-11-8(5-16-9)6-1-3-7(4-2-6)13(14)15/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJPXCPZDSRIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020706 | |

| Record name | 2-Hydrazino-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-70-7 | |

| Record name | 2-Hydrazinyl-4-(4-nitrophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26049-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazino-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINYL-4-(4-NITROPHENYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD3ZZ7K97C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。